2,2-Dimethylpiperazine
Overview
Description
2,2-Dimethylpiperazine (also known as DMPP ) is a heterocyclic organic compound with the empirical formula C₆H₁₄N₂ and a molecular weight of 114.19 g/mol . It is a colorless, hygroscopic solid that plays a significant role in various chemical applications.
Synthesis Analysis
Several synthetic routes exist for the preparation of 2,2-Dimethylpiperazine . One common method involves the reaction of diethanolamine with m-chloroaniline . Alternatively, it can be synthesized by reacting m-chloroaniline with bis(2-chloroethyl)amine or by the reaction of piperazine with m-dichlorobenzene .
Scientific Research Applications
- Synthesis of Piperazine Derivatives
- Field : Organic Chemistry
- Application : 2,2-Dimethylpiperazine is used as a building block in the synthesis of piperazine derivatives . Piperazine and its derivatives show a wide range of biological and pharmaceutical activity .
- Method : One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method reported by Chamakuri et al. involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .
- Results : The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt . This method leads to the synthesis of 2-substituted chiral piperazines .
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Kinase Inhibitors
- Field : Medicinal Chemistry
- Application : The piperazine moiety, including 2,2-Dimethylpiperazine, is often found in kinase inhibitors . Kinase inhibitors are a type of drug that blocks certain proteins called kinases that can lead to cancer .
- Method : The chemical reactivity of piperazine-based synthons facilitates its insertion into the molecule . Various synthetic methodologies are used to prepare the compounds in the discovery and process chemistry .
- Results : Piperazine is among the most frequently used heterocycles in biologically active compounds . Several drugs containing the piperazine moiety are amongst the top 100 best-selling pharmaceutical products .
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Receptor Modulators
- Field : Medicinal Chemistry
- Application : The piperazine moiety, including 2,2-Dimethylpiperazine, is often found in receptor modulators . Receptor modulators are drugs that bind to a receptor in the body and cause a biological response .
- Method : The chemical reactivity of piperazine-based synthons facilitates its insertion into the molecule . Various synthetic methodologies are used to prepare the compounds in the discovery and process chemistry .
- Results : Piperazine is among the most frequently used heterocycles in biologically active compounds . Several drugs containing the piperazine moiety are amongst the top 100 best-selling pharmaceutical products .
Future Directions
properties
IUPAC Name |
2,2-dimethylpiperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-6(2)5-7-3-4-8-6/h7-8H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPWSBOFSUJCCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCCN1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90562743 | |
Record name | 2,2-Dimethylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90562743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethylpiperazine | |
CAS RN |
84477-72-5 | |
Record name | 2,2-Dimethylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90562743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-Dimethyl-piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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